molecular formula C20H21N5O3 B4754820 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

Cat. No.: B4754820
M. Wt: 379.4 g/mol
InChI Key: SNQAIVGXQDLROK-UHFFFAOYSA-N
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Description

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a tetraazole ring, a benzyloxyphenyl group, and a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[4-(BENZYLOXY)PHENYL]-1,3,4-OXADIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
  • 2-{5-[4-(BENZYLOXY)PHENYL]-1,3,4-THIADIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
  • 2-{5-[4-(BENZYLOXY)PHENYL]-1,2,4-TRIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

Uniqueness

The uniqueness of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities .

Properties

IUPAC Name

1-morpholin-4-yl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(24-10-12-27-13-11-24)14-25-22-20(21-23-25)17-6-8-18(9-7-17)28-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQAIVGXQDLROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
Reactant of Route 6
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

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